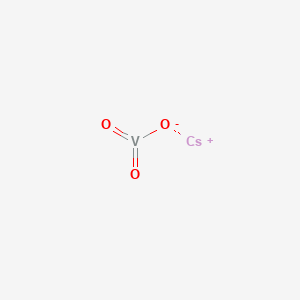

Cesium metavanadate

Description

Contextualization within Vanadate (B1173111) Chemistry and Solid-State Materials Science

In the context of solid-state materials science, CsVO₃ is recognized for its crystalline nature. It typically crystallizes in an orthorhombic crystal system, belonging to the Pbcm space group materialsproject.orgsmolecule.com. The atomic arrangement involves cesium cations coordinated by oxygen atoms, and vanadium centers forming [VO₄] tetrahedra materialsproject.org. This specific crystal structure contributes to its unique physical and chemical behaviors, making it a subject of interest for researchers investigating structure-property relationships in inorganic solids. The study of vanadates, in general, is crucial for understanding charge transport, magnetic interactions, optical phenomena, and catalytic activities within oxide materials.

Research Significance of Cesium Vanadates in Advanced Inorganic Materials

The research significance of cesium vanadates, and particularly CsVO₃, stems from their promising properties that lend themselves to various advanced applications. CsVO₃ is noted for its exceptional thermal stability, capable of withstanding temperatures exceeding 1000°C without decomposition smolecule.com. This robustness makes it suitable for high-temperature applications.

Furthermore, CsVO₃ exhibits distinctive optical and electronic characteristics. It is being explored for its potential as a transparent conducting oxide (TCO) material, combining electrical conductivity with optical transparency smolecule.com. Its conductivity, while not metallic in the conventional sense, is of significant interest for applications in optoelectronics and photovoltaics, where it can potentially enhance device efficiency smolecule.comchemimpex.com. Research also points to its utility in electrochromic devices due to changes in its conductivity under external stimuli smolecule.com.

Beyond electronics, CsVO₃ is investigated for its catalytic properties, serving as a catalyst in various chemical reactions, particularly in organic synthesis, where it can influence reaction rates and selectivity chemimpex.com. Its thermoelectric properties and semiconductor behavior, exhibiting P-type behavior in ferroelectric states and N-type in paraelectric regions, also contribute to its research appeal ias.ac.inresearchgate.net. Additionally, CsVO₃ has demonstrated intrinsic luminescence, making it a candidate for phosphor applications and for the conversion of radiation into light researchgate.netosti.govresearchgate.net.

Overview of Key Academic Research Trajectories for Cesium Metavanadate

Academic research on this compound follows several key trajectories, focusing on synthesis, structural characterization, property evaluation, and potential applications.

Synthesis and Crystallization: Researchers employ various methods to synthesize CsVO₃, including high-temperature solid-state reactions involving precursors like cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅) smolecule.comresearchgate.net. Hydrothermal synthesis methods at elevated temperatures (e.g., 580°C) using aqueous brine solutions and mineralizers have also been developed to obtain crystalline CsVO₃ osti.govrsc.org. Solution-based techniques, such as evaporation methods, are also utilized smolecule.com. The control over synthesis parameters is crucial for obtaining pure phases and desired morphologies, such as quantum dots or nanosheets mdpi.com.

Structural and Spectroscopic Characterization: X-ray diffraction (XRD) is a primary tool for confirming the crystalline structure and phase purity of synthesized CsVO₃ materialsproject.orgmdpi.comresearchgate.net. Techniques like Raman spectroscopy and electron diffraction are also employed for detailed structural analysis rsc.orgmdpi.com. Photoluminescence (PL) spectroscopy is extensively used to study its optical properties, including emission mechanisms, temperature-dependent luminescence, and the influence of particle size researchgate.netosti.govresearchgate.netmdpi.com.

Property Investigations: Research trajectories focus on systematically evaluating CsVO₃'s properties, including its thermal stability smolecule.com, electrical conductivity smolecule.com, thermoelectric power ias.ac.inresearchgate.net, and optical characteristics like luminescence researchgate.netosti.govresearchgate.netmdpi.com. Understanding these properties is fundamental to identifying suitable applications.

Exploration of Applications: Current research explores CsVO₃'s potential in optoelectronics and display technologies mdpi.com, as a component in advanced electronic devices chemimpex.com, and as a catalyst in chemical processes chemimpex.com. Its role in mixed metal vanadates, such as cesium manganese vanadates, is also an active area of investigation, often focusing on their magnetic and structural properties osti.govrsc.orgresearchgate.net.

Data Tables

Table 1: Key Properties of this compound (CsVO₃)

| Property | Value | Source(s) |

| CAS Number | 14644-55-4 | chemimpex.comglpbio.comsigmaaldrich.cnsigmaaldrich.com |

| Molecular Formula | CsVO₃ | smolecule.comchemimpex.comglpbio.comsigmaaldrich.cnsigmaaldrich.com |

| Molecular Weight | 231.845 g/mol | smolecule.com |

| 231.85 | chemimpex.comsigmaaldrich.cnsigmaaldrich.com | |

| Crystal System | Orthorhombic | materialsproject.orgsmolecule.com |

| Space Group | Pbcm | materialsproject.orgsmolecule.com |

| Appearance | White to off-white solid | chemimpex.com |

| White - Yellow | fishersci.com | |

| Thermal Stability | Withstands temperatures > 1000°C without decomposition | smolecule.com |

Table 2: Common Synthesis Methods for this compound (CsVO₃)

| Method | Description/Key Reagents | Conditions/Notes | Source(s) |

| Solid-State Reaction | Heating a stoichiometric mixture of cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅). | Melting at 670 °C for 2 hours researchgate.net. | smolecule.comresearchgate.net |

| Solution-Based Methods | Evaporation techniques using aqueous solutions of peroxo-isopolyvanadic acid combined with cesium carbonate. | Specific conditions vary. | smolecule.com |

| Hydrothermal Synthesis | High-temperature synthesis in aqueous brine solutions using mineralizers. | Typically at temperatures around 580°C osti.govrsc.org. | osti.govrsc.org |

Compound Name List:

this compound (CsVO₃)

Vanadates

Cesium Vanadates

Orthovanadates ([VO₄]³⁻)

Metavanadates ([VO₃]⁻)

Pyrovanadates ([V₂O₇]⁴⁻)

Cesium Cations (Cs⁺)

Vanadium Pentoxide (V₂O₅)

Cesium Carbonate (Cs₂CO₃)

Cesium Manganese Vanadates

Ammonium (B1175870) Metavanadate (NH₄VO₃)

Sodium Metavanadate (NaVO₃)

Potassium Metavanadate (KVO₃)

Lithium Vanadate

Cesium Orthovanadate (Cs₃VO₄)

Cesium uranyl vanadate (CsUV₃O₁₁)

Rubidium Vanadates (e.g., RbVO₃)

Properties

Molecular Formula |

CsO3V |

|---|---|

Molecular Weight |

231.845 g/mol |

IUPAC Name |

cesium;oxido(dioxo)vanadium |

InChI |

InChI=1S/Cs.3O.V/q+1;;;-1; |

InChI Key |

SZIZYHNGMIYCQE-UHFFFAOYSA-N |

Canonical SMILES |

[O-][V](=O)=O.[Cs+] |

Origin of Product |

United States |

Synthesis Methodologies for Cesium Metavanadate and Analogous Cesium Vanadates

High-Temperature Solid-State Synthesis Routes

High-temperature solid-state reactions are a common approach for synthesizing many inorganic compounds, including cesium vanadates. This method typically involves the direct reaction of solid precursor powders at elevated temperatures.

Melt and Flux Growth Techniques for Cesium Vanadates

Melt and flux growth techniques are employed to obtain single crystals or highly crystalline powders of cesium vanadates. These methods utilize molten salt mixtures or fluxes to facilitate crystal formation, often at temperatures below the direct melting point of the desired compound, or to promote specific crystal growth habits.

Research has indicated that cesium vanadate (B1173111) (Cs₂V₃O₈), a member of the fresnoite-type structure, can be synthesized via hydrothermal routes researchgate.net. While direct mention of melt or flux growth for CsVO₃ specifically is less prevalent in the initial search results, related cesium-containing compounds and vanadates have been successfully grown using these techniques sc.eduresearchgate.netgoogle.comsmctsm.org.mx. For instance, Cs₂V₃O₈ has been studied for its crystal growth, structure, polarization, and magnetic properties researchgate.net. Other cesium-based materials, such as CsFeGeO₄, have been synthesized using molten CsCl-CsF flux growth at 900 °C researchgate.net. These findings suggest that flux methods, utilizing alkali halide melts, are viable for growing complex cesium-containing oxides, including vanadates, by controlling the solubility and transport of precursors.

Stoichiometric Solid-State Reaction Methods

Stoichiometric solid-state reactions involve the careful mixing of precursor materials in precise molar ratios, followed by heating to promote the desired chemical transformation. This approach is widely used for bulk synthesis of crystalline materials.

The selection of appropriate reactant precursors and their optimized ratios is fundamental to achieving the target cesium vanadate phase. Common precursors for cesium vanadates include cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅) . For the synthesis of cesium metavanadate (CsVO₃), a stoichiometric molar ratio of Cs₂CO₃ to V₂O₅ is typically employed, often around 1:1 .

For analogous cesium vanadates, such as cesium manganese vanadates, a broader range of precursors may be utilized. These can include cesium carbonate (Cs₂CO₃), manganese oxides (e.g., Mn₂O₃), or other manganese salts, in combination with vanadium sources like V₂O₅ or vanadium trioxide (V₂O₃) researchgate.net. The specific ratios are dictated by the desired stoichiometry of the final cesium manganese vanadate compound, such as Cs₂MnV₂O₇ or related structures. The use of alkali metal hydroxides like potassium hydroxide (B78521) (KOH) can also influence the reaction pathway and product formation in solid-state synthesis, potentially acting as a mineralizer or contributing to the formation of reactive intermediates .

The success of solid-state synthesis relies heavily on controlled reaction temperatures and durations. For cesium vanadates, these reactions are typically carried out at elevated temperatures, often ranging from 500 °C to 900 °C researchgate.netresearchgate.netresearchgate.net. The specific temperature profile is critical for ensuring complete reaction, phase purity, and the desired crystal structure.

Multiple heating cycles, often involving intermediate grinding and re-sintering steps, are frequently employed to achieve homogeneous products. For example, reactions might be conducted for extended periods, such as 12 to 48 hours, with annealing steps at specific temperatures within this range researchgate.net. The precise temperature and duration are optimized based on the reactivity of the precursors and the thermodynamic stability of the target phase. For instance, Cs₂V₃O₈ has been studied, and while its synthesis is often hydrothermal, solid-state routes for related vanadates may involve temperatures around 600-800 °C for extended periods to ensure complete solid-state diffusion and reaction researchgate.netresearchgate.net.

Table 1: Representative Solid-State Synthesis Conditions for Cesium Vanadates

| Target Compound | Precursors | Molar Ratio (Precursors) | Temperature (°C) | Duration (hours) | Notes |

| This compound | Cs₂CO₃, V₂O₅ | 1:1 | 600 - 800 | 24 - 48 | Intermediate grinding and reheating cycles |

| Cesium Vanadate (e.g., Cs₂V₃O₈) | Cs₂CO₃, V₂O₅ | Varies | 700 - 850 | 12 - 36 | Phase purity is critical |

| Cesium Manganese Vanadate | Cs₂CO₃, Mn₂O₃, V₂O₅ | Stoichiometric | 750 - 900 | 36 - 72 | For specific Cs-Mn-V stoichiometries |

Note: Specific optimal conditions can vary significantly based on experimental setup and desired phase.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile technique that utilizes aqueous solutions under elevated temperature and pressure conditions, typically within sealed autoclaves, to crystallize inorganic compounds. This method is particularly effective for synthesizing materials that are unstable at high temperatures or for obtaining specific crystal morphologies.

High-Temperature, High-Pressure Aqueous Brine Mineralizer Methods for Cesium Manganese Vanadates

Hydrothermal synthesis using aqueous brine mineralizers under high-temperature and high-pressure conditions has been successfully applied to the synthesis of various cesium-containing vanadates, including cesium manganese vanadates researchgate.netresearchgate.netresearchgate.net. These methods often involve preparing a reaction mixture in an aqueous solution containing the necessary metal cations (cesium, manganese) and the vanadate source, along with a mineralizer.

Mineralizers, such as alkali metal hydroxides (e.g., KOH), are commonly used to control the pH, enhance the solubility of precursors, and promote crystal growth researchgate.netresearchgate.net. For the synthesis of cesium manganese vanadates, precursors like Cs₂CO₃, manganese salts (e.g., MnCl₂), and V₂O₅ are dissolved or suspended in water, often with the addition of KOH. The sealed autoclave is then heated to temperatures typically ranging from 150 °C to 250 °C. The autogenous pressure generated within the autoclave facilitates the dissolution and crystallization processes. Reaction durations can vary from several days to a week to ensure complete crystallization and phase formation researchgate.netresearchgate.netresearchgate.net. This approach allows for the formation of complex layered structures or other specific phases of cesium manganese vanadates, often yielding single crystals suitable for detailed structural analysis researchgate.netresearchgate.net.

Spectroscopic Investigations of Electronic and Vibrational States

Vibrational Spectroscopy

Vibrational spectroscopy probes the collective modes of atomic vibrations within a material, providing information about bond strengths, molecular geometry, and crystal lattice dynamics.

Raman spectroscopy, which relies on inelastic scattering of light by molecular vibrations, is a powerful tool for identifying characteristic vibrational modes and studying structural changes under external stimuli like pressure and temperature.

The vibrational spectra of vanadates are largely dominated by the vibrations of the vanadate (B1173111) (VO₄) tetrahedron or its condensed forms, such as the metavanadate chains [(VO₃)n]ⁿ⁻. While specific, detailed Raman peak assignments for Cesium Metavanadate (CsVO₃) are not extensively detailed in the provided search results, studies on related vanadates and metavanadates offer insights into expected vibrational frequencies. Generally, vanadate compounds exhibit characteristic Raman bands associated with V-O stretching and bending modes. For metavanadates, these typically occur in the following regions:

V-O Terminal Stretching: Strong bands are often observed in the range of 900-1000 cm⁻¹ rsc.orgqut.edu.au. These correspond to the stretching of terminal V=O bonds, which are highly sensitive to the local environment and crystal structure qut.edu.au.

V-O-V Stretching: Bands related to the stretching of bridging V-O-V linkages are typically found in the lower frequency region, around 500-650 cm⁻¹ rsc.orgqut.edu.au.

Bending Modes: Various bending modes (e.g., ν₂ and ν₄ of the VO₄ tetrahedron) are expected in the lower wavenumber regions, generally below 500 cm⁻¹ rsc.orgqut.edu.au.

The presence of cesium cations, along with the specific arrangement of metavanadate chains in the CsVO₃ crystal lattice, influences the exact positions and intensities of these bands.

Raman spectroscopy has been employed to investigate pressure-induced structural changes in this compound. A high-pressure Raman study by Kourouklis et al. (1991) specifically investigated CsVO₃ and reported on pressure-induced phase transitions rsc.orgacs.org. These studies utilize the sensitivity of vibrational modes to changes in bond lengths, bond angles, and coordination environments that occur during phase transitions. By monitoring the shifts, broadening, or appearance/disappearance of Raman peaks as a function of applied pressure, researchers can map out the pressure-temperature phase diagram and identify the structural transformations mpg.deaps.orgresearchgate.net. While the specific details of the transitions observed in CsVO₃ by Kourouklis et al. are not fully elaborated in the provided snippets, the study confirms the utility of Raman spectroscopy for probing such phenomena in this compound.

The effect of temperature on Raman spectra is generally characterized by shifts in peak positions (often to lower frequencies with increasing temperature due to thermal expansion and anharmonic effects) and changes in peak intensities and widths researchgate.netrsc.org. Increased temperature can lead to broader peaks and reduced intensities due to enhanced phonon-phonon scattering and changes in population of vibrational energy levels researchgate.net. However, specific experimental data detailing the temperature dependence of Raman line intensities and widths for this compound (CsVO₃) was not found in the provided search results. General observations for metal oxides suggest that temperature can significantly influence Raman spectral features, often leading to red-shifts in peak positions and broadening of spectral lines with increasing temperature researchgate.netrsc.org.

Infrared (IR) and Far-Infrared Spectroscopy

Infrared (IR) and Far-Infrared (Far-IR) spectroscopy probe vibrational modes that involve a change in the molecule's dipole moment. These techniques complement Raman spectroscopy by providing information on different sets of vibrational modes.

Studies on alkali metal metavanadates, including this compound, have utilized IR and Far-IR spectroscopy to identify characteristic V-O vibrations rsc.orgscribd.comresearchgate.netcapes.gov.br. The Far-IR spectra of CsVO₃, along with other alkali metavanadates, show absorption bands related to internal vanadate vibrations and cation translational modes rsc.orgscribd.com. Specifically, bands in the region of 390-330 cm⁻¹ and 280-210 cm⁻¹ have been attributed to intramolecular vibrations of the vanadate unit, irrespective of the cation scribd.com. The cation itself can exhibit translational modes, which shift with the cation's mass scribd.com. A brief mention of IR spectroscopy being used to study freeze-dried CsVO₃ was also found researchgate.net. While detailed peak assignments for CsVO₃ are not explicitly provided in the snippets, these studies confirm the presence of characteristic V-O stretching and bending absorptions in the IR and Far-IR regions, typical for vanadate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 51V Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁵¹V Solid-State NMR, offers detailed information about the local electronic and structural environment of the vanadium atom. Studies on alkali and ammonium (B1175870) metavanadates have characterized the ⁵¹V NMR parameters, including isotropic chemical shifts, chemical shielding anisotropy, and quadrupole coupling constants ismar.orgacs.orgmdpi.com.

These studies indicate that:

The ⁵¹V NMR spectra of metavanadates are influenced by the specific crystal structure and the nature of the cation ismar.orgacs.orgmdpi.com.

Isotropic chemical shifts and the principal values of the shift tensor can be determined from Magic Angle Spinning (MAS) NMR spectra ismar.orgacs.org. These parameters are sensitive to the vanadium's coordination environment and oxidation state ismar.org.

Quadrupolar coupling (QC) and chemical shielding (CS) tensors provide detailed structural information ismar.org. Alkali metal metavanadates exhibit quadrupole coupling frequencies typically in the range of 1.51 to 4.36 MHz mdpi.com.

In some cases, like sodium metavanadate dihydrate, vanadium atoms occupy nonequivalent crystallographic sites, leading to distinct NMR signals mdpi.com.

While direct ⁵¹V Solid-State NMR data specifically for this compound (CsVO₃) was not detailed in the provided search results, the general findings for alkali metal metavanadates suggest that its ⁵¹V NMR spectrum would reflect its specific crystallographic site symmetry and the electronic environment around the vanadium center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium Valence State Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for identifying and quantifying paramagnetic species, particularly transition metal ions in specific oxidation states. For vanadium, EPR is highly sensitive to the V(IV) oxidation state, which possesses an unpaired electron in its 3d¹ configuration researchgate.netpsu.educdnsciencepub.com. In contrast, V(V) is diamagnetic and thus EPR-inactive, while V(III) is paramagnetic but rarely observed via EPR at room temperature due to rapid spin-lattice relaxation psu.edu.

EPR studies on vanadate materials can therefore directly probe the presence and local environment of V(IV) ions. The characteristic EPR spectra, defined by g-values and hyperfine coupling constants, provide detailed information about the coordination sphere and the nature of the vanadium species within the material researchgate.netpsu.edu. While specific EPR investigations detailing the valence states of vanadium exclusively within this compound (CsVO₃) are not extensively detailed in the provided literature snippets, the general application of EPR for analyzing vanadium speciation in vanadates is well-established researchgate.netcdnsciencepub.com. This technique serves as a critical tool for confirming the absence or presence of V(IV) impurities or specific V(IV) sites within CsVO₃ matrices.

Table 1: Relevance of EPR Spectroscopy for Vanadium Valence State Analysis

| Vanadium Oxidation State | EPR Activity | Information Provided | Reference(s) |

| V(IV) | Paramagnetic; Observable signal | Presence, concentration, local environment of V(IV) | researchgate.netpsu.educdnsciencepub.com |

| V(V) | Diamagnetic; Not observable | Cannot be directly detected by EPR | psu.edu |

| V(III) | Paramagnetic; Rarely observed at room temp. | Limited applicability for V(III) at typical temperatures | psu.edu |

Photoluminescence (PL) and Luminescence Spectroscopy

This compound (CsVO₃) exhibits intrinsic luminescence, meaning it can emit light upon excitation without the need for dopant activators. This luminescence originates from the [VO₄]³⁻ structural units within the compound.

Emission Mechanism and Energy Transfer Processes in Cesium Vanadates

The luminescence in CsVO₃ is primarily attributed to charge transfer (CT) transitions occurring within the tetrahedral [VO₄]³⁻ groups researchgate.netrsc.org. Specifically, these transitions involve electronic excitations from the ground state (¹A₁) to higher energy excited states, such as ³T₁, ³T₂, ¹T₁, and ¹T₂ rsc.orgresearchgate.netresearchgate.netpsu.edu. The emission process is generally described as radiative decay from these excited states back to the ¹A₁ ground state psu.edu. The emission spectrum of CsVO₃ is characterized by a broad band, typically spanning the visible region from approximately 400 nm to 720 nm, with a maximum intensity often observed around 520 nm psu.edu. This broad emission is characteristic of localized electronic transitions influenced by the surrounding lattice. While energy transfer mechanisms are crucial in co-doped vanadates, the intrinsic luminescence of CsVO₃ is dominated by these internal [VO₄]³⁻ transitions scispace.comdntb.gov.uamdpi.com.

Relaxation Dynamics of Electronic Excitations

The dynamics of electronic excitations in CsVO₃ have been investigated using pulsed laser excitation across a range of temperatures researchgate.net. These studies reveal complex excitation and relaxation pathways associated with the [VO₄]³⁻ group researchgate.net. In related cesium vanadates, such as Cs₅V₃O₁₀, temperature variations have been shown to influence emission intensity and lifetime, with unusual blue shifts observed at higher temperatures attributed to thermal feeding between excited states (³T₁ and ³T₂) psu.edu. The emission decay in CsVO₃ can be multi-component, featuring both faster decay times (estimated between 1 to 5 µs) and a slower component (around 120 µs) researchgate.net. These dynamics are indicative of multiple radiative and non-radiative pathways available to the excited electronic states.

Photoluminescence Excitation Spectra and X-Ray Luminescence Spectra

Photoluminescence excitation (PLE) spectra provide information about the wavelengths of light that can efficiently excite the luminescence in CsVO₃. Studies have identified excitation peaks in CsVO₃ at approximately 3.37 eV, 3.57 eV, and 3.77 eV, which are separated by about 0.2 eV researchgate.net. Excitation at shorter wavelengths, such as 266 nm, has been shown to lead to luminescence that exhibits a redshift and narrowing as the temperature decreases, revealing the aforementioned vibronic structure researchgate.net. X-ray luminescence (XRL) is another important spectroscopic method for characterizing luminescent materials, and while specific detailed XRL spectra for CsVO₃ are not elaborated upon in the provided snippets, XRL studies on other vanadates indicate that their spectra can comprise multiple emission sub-bands urfu.ruresearchgate.net. The interplay between excitation wavelength, temperature, and the resulting emission is a key aspect of understanding the material's luminescent behavior.

Influence of Particle Size on Luminescence Properties

The luminescent properties of materials can be significantly affected by their particle size and morphology, particularly for nanomaterials acs.orglum.lv. Smaller particles, with a higher surface-to-volume ratio, may exhibit altered luminescent behaviors due to increased contributions from surface states acs.org. Research on vanadates has explored the impact of particle size on their photoluminescence researchgate.netresearchgate.netacs.org. For instance, in Zn₂V₂O₇, a correlation was observed where decreasing temperature mimicked the effect of decreasing grain size on the luminescence spectra researchgate.net. While specific studies detailing the quantitative influence of particle size on the luminescence of CsVO₃ are not detailed in the provided snippets, it is recognized that synthesis methods yielding different particle sizes can influence the observed luminescent output researchgate.net.

Table 2: Luminescence Properties of this compound (CsVO₃)

| Property | Value / Description | Reference(s) |

| Emission Peak | ~520 nm (Broad band from ~400-720 nm) | psu.edu |

| Excitation Peaks | ~3.37, 3.57, 3.77 eV (~266 nm) | researchgate.net |

| Luminescence Mechanism | Charge transfer within [VO₄]³⁻; ³T₁, ³T₂ → ¹A₁ transitions | rsc.orgresearchgate.netresearchgate.netpsu.edu |

| Vibronic Structure | Observed at low temperatures | researchgate.netresearchgate.net |

| Electron-Phonon Coupling | Strong | researchgate.netresearchgate.net |

| Emission Lifetimes | ~1-5 µs (fast component), ~120 µs (slow component) | researchgate.net |

| X-Ray Luminescence (XRL) | Studied in related vanadates; can show multiple sub-bands | urfu.ruresearchgate.net |

| Particle Size Influence | Acknowledged effect on luminescence; specific CsVO₃ data limited | researchgate.netacs.org |

Compound Names:

this compound (CsVO₃)

Vanadium(IV)

Vanadium(V)

Vanadium(III)

[VO₄]³⁻

Cesium vanadate (general term, could include CsVO₃)

Cesium zinc metavanadate (Cs₂Zn(VO₃)₄)

Rubidium zinc metavanadate (Rb₂Zn(VO₃)₄)

Cesium pyrovanadates (e.g., Cs₅V₃O₁₀)

Rubidium pyrovanadates (e.g., Rb₅V₃O₁₀)

Cesium orthovanadate (Cs₃VO₄)

Zinc vanadate (e.g., Zn₃V₂O₈)

Yttrium vanadate (YVO₄)

Gadolinium vanadate (GdVO₄)

Dysprosium vanadate (DyVO₄)

Lithium Zinc Vanadate (LiZnVO₄)

Cesium halide nanocrystals (CsBr:Zn, CsI:Zn)

Lead halide perovskites

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Theoretical Analysis of Vibrational Modes

Theoretical analyses employing Density Functional Theory (DFT) have provided significant insights into the vibrational properties and dynamic stability of Cesium metavanadate (CsVO₃). Phonon-band dispersion curves calculated via DFT have confirmed the dynamic stability of the CsVO₃ compound in its ground state researchgate.netresearchgate.net. These studies also revealed strong electron-phonon coupling within the [VO₄]³⁻ center, which influences the material's vibrational modes researchgate.net. Furthermore, the calculated equilibrium structural parameters for CsVO₃ have demonstrated excellent agreement with available experimental data, underscoring the accuracy of these theoretical approaches researchgate.net.

Modeling of Magnetic Interactions (e.g., Heisenberg Square-Lattice Model)

Studies specifically modeling the magnetic interactions of this compound (CsVO₃) using theoretical frameworks such as the Heisenberg square-lattice model were not identified within the scope of the provided search results. While theoretical investigations into magnetic properties and modeling of related vanadate (B1173111) compounds, such as Cs₂V₃O₈, have utilized the Heisenberg square-lattice model to describe their magnetic behavior acs.orgnih.gov, direct computational modeling of CsVO₃'s magnetic interactions within this specific framework is not evident in the retrieved literature.

Cluster-Model DFT for Molecular Interactions

Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular interactions and electronic structure of this compound (CsVO₃). Analyses of Density of States (DOS) diagrams and charge density topology reveal that the vanadium-oxygen (V-O) bond exhibits a partially covalent character, whereas the cesium-oxygen (Cs-O) bond is predominantly ionic researchgate.netresearchgate.net. These findings characterize the fundamental chemical bonding and interactions within the CsVO₃ structure. DFT calculations have also determined that CsVO₃ is a direct bandgap semiconductor with a calculated band gap of approximately 3.14 eV researchgate.netresearchgate.net. Methodologies involving cluster models in DFT are widely used to analyze binding energies and interatomic distances, correlating these properties with the behavior of constituent ions, as demonstrated in studies on other inorganic systems frontiersin.org.

Key Computational and Theoretical Findings for CsVO₃

| Property | Value/Description | Source(s) |

| Dynamic Stability | Confirmed by phonon-band dispersion curves | researchgate.netresearchgate.net |

| Electron-Phonon Coupling | Strong coupling observed in the [VO₄]³⁻ center | researchgate.net |

| V-O Bond Nature | Partially covalent | researchgate.netresearchgate.net |

| Cs-O Bond Nature | Predominantly ionic | researchgate.netresearchgate.net |

| Calculated Band Gap | 3.14 eV | researchgate.netresearchgate.net |

| Structural Parameters | In excellent agreement with experimental counterparts | researchgate.net |

Thermal Behavior and Decomposition Mechanisms

Thermal Stability Assessments (e.g., High-Temperature Stability of CsVO₃)

Cesium metavanadate exhibits remarkable thermal stability. Studies indicate that CsVO₃ can withstand high temperatures, reportedly exceeding 1000°C without undergoing decomposition smolecule.comsmolecule.com. This exceptional resistance to thermal degradation makes it a candidate material for applications operating under elevated temperature conditions, such as in high-temperature catalysis and as a component in solid-state electrolytes for next-generation batteries smolecule.comsmolecule.com. Theoretical investigations also support the dynamic stability of CsVO₃, with phonon-band dispersion curves confirming its stability in its ground state tandfonline.com.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial analytical techniques for evaluating the thermal stability and identifying phase transitions or decomposition events in materials. While specific TGA and DTA profiles detailing the decomposition of this compound are not extensively detailed in the provided literature, the compound's general high thermal stability suggests that these analyses would likely reveal minimal mass loss or thermal events up to very high temperatures, consistent with its resistance to decomposition smolecule.comsmolecule.com. TGA instruments measure mass changes as a function of temperature, often under controlled atmospheres, to reveal processes like evaporation, decomposition, or oxidation eltra.comiitk.ac.inqa-group.com. DTA, conversely, measures the heat flow associated with thermal transitions iitk.ac.inbioethicsjournal.ru. Studies involving CsVO₃ within multi-component systems have utilized DTA and synchronous thermal analysis, indicating the application of these methods to understand its thermal properties bioethicsjournal.ru.

Phase Transitions and Electrical Phenomena

Ferroelectric to Paraelectric Phase Transitions

Cesium metavanadate (CsVO₃) is a ferroelectric material, meaning it exhibits a spontaneous electric polarization that can be reversed by an external electric field. This property disappears above a specific temperature, known as the Curie temperature, as the material undergoes a phase transition to a paraelectric state.

The Curie temperature (Tc) is a critical parameter for ferroelectric materials. For this compound, this temperature has been identified through various experimental techniques, which consistently point to a transition in the range of 400-415°C.

One method used to determine the Tc is the observation of the dielectric hysteresis loop. The vanishing of this loop indicates the transition to the paraelectric phase. Using this technique, the Curie temperature for CsVO₃ has been reported to be 400°C. ias.ac.in This transition is accompanied by a sharp change in the material's electrical conductivity. ias.ac.in

Further studies have corroborated this finding. Measurements of thermoelectric power also show a sharp change at the phase transition temperature, providing another means to identify the ferroelectric Curie temperature. ias.ac.in

Table 1: Determined Curie Temperatures for this compound

| Curie Temperature (°C) | Method of Determination |

|---|---|

| 400 | Hysteresis Loop Method ias.ac.in |

| Not specified | Sharp change in electrical conductivity ias.ac.in |

| Not specified | Sharp change in thermoelectric power ias.ac.in |

The defining characteristic of a ferroelectric material is its dielectric hysteresis loop, which illustrates the relationship between the applied electric field and the resulting polarization. ias.ac.in This loop provides key information about the material's spontaneous polarization and coercive field.

For this compound, the coercive field, which is the electric field required to reverse the polarization, has been shown to be strongly dependent on temperature. As the temperature increases, the coercive field decreases. ias.ac.in This behavior is typical for ferroelectric materials as they approach their Curie temperature. The accuracy in the measurement of the coercive field and the Curie temperature has been reported to be around 1.5% and 0.5%, respectively. ias.ac.in

Thermoelectric Power Measurements

Thermoelectric power, or the Seebeck effect, is the generation of a voltage in a material in the presence of a temperature gradient. Measurements of thermoelectric power in this compound provide insights into its phase transitions and the nature of its charge carriers.

The thermoelectric power of this compound exhibits a distinct behavior that is directly correlated with its ferroelectric phase transition. As the temperature increases, the thermoelectric power initially rises, reaches a maximum value, and then decreases, becoming zero at the transition temperature. ias.ac.intandfonline.com This phenomenon serves as a clear indicator of the Curie temperature. ias.ac.in Above this temperature, the sign of the thermoelectric power changes. tandfonline.com

The introduction of dopants, such as aluminum oxide (Al₂O₃), can significantly influence the thermoelectric properties of this compound. Studies have shown that doping with Al₂O₃ affects the magnitude of the thermoelectric power. tandfonline.com

Specifically, the thermoelectric power of CsVO₃ increases with an increasing concentration of Al₂O₃ up to 0.1 mol%. However, with further increases in the doping concentration, the thermoelectric power begins to decrease. tandfonline.com This demonstrates that the thermoelectric properties can be tuned by controlling the dopant concentration.

The sign of the thermoelectric power indicates the dominant type of charge carrier in a material. In the case of this compound, both pure and doped samples exhibit a change in conductivity type across the ferroelectric-paraelectric phase transition.

In the ferroelectric state (below the Curie temperature), this compound behaves as a p-type semiconductor, where the majority charge carriers are holes. ias.ac.intandfonline.com Conversely, in the paraelectric state (above the Curie temperature), it transitions to an n-type semiconductor, with electrons becoming the majority charge carriers. ias.ac.intandfonline.com This change in the dominant charge carrier type is a key feature of the phase transition in this material.

Pyroelectric Properties of Cesium Vanadates

The study of pyroelectric materials, which generate a temporary voltage when heated or cooled, is crucial for the development of various sensing and energy-harvesting applications. Cesium vanadates, particularly in solid solutions, have been investigated for their ferroelectric and associated pyroelectric properties. The pyroelectric effect is the change in spontaneous polarization of a material in response to a temperature change.

Research into the pyroelectric characteristics of cesium vanadate (B1173111) has often involved the formation of solid solutions with other alkali metal vanadates, such as potassium vanadate. In these mixed crystal systems, the ratio of the constituent compounds can be systematically varied to tune the material's properties. Investigations into the solid solutions of potassium-cesium vanadate (KₓCs₁₋ₓVO₃) have provided valuable insights into their pyroelectric behavior.

Measurements of pyroelectric currents and coefficients on poled sintered discs of these solid solutions have been conducted across a range of temperatures, including their ferroelectric transition points, also known as Curie temperatures. ias.ac.in These studies reveal that the pyroelectric coefficients exhibit pronounced peaks at the Curie temperature. ias.ac.in

A key finding in the study of KₓCs₁₋ₓVO₃ solid solutions is the dependence of the pyroelectric properties on the concentration of potassium vanadate (KVO₃). It has been observed that the peak values of the pyroelectric current and the pyroelectric coefficient decrease as the molar proportion of KVO₃ increases within the solid solution. ias.ac.in This indicates a direct relationship between the chemical composition and the magnitude of the pyroelectric response in these materials.

The Curie temperatures for different molar proportions of KₓCs₁₋ₓVO₃ have been determined, marking the transition from a ferroelectric to a paraelectric state. These temperatures are critical as the pyroelectric effect is observed in the polar, ferroelectric phase. For various molar ratios of potassium to cesium, the Curie temperatures are consistently high, indicating a broad operational range for potential pyroelectric applications. ias.ac.in

The detailed research findings are summarized in the data tables below, illustrating the relationship between the composition of the solid solutions, their Curie temperatures, and their pyroelectric properties.

| Molar Proportion (x) in KₓCs₁₋ₓVO₃ | Curie Temperature (°C) |

| 0.2 | 405 |

| 0.4 | 405 |

| 0.6 | 400 |

| 0.8 | 400 |

| Molar Proportion (x) in KₓCs₁₋ₓVO₃ | Peak Pyroelectric Current (10⁻⁸ A) | Peak Pyroelectric Coefficient (10⁻⁸ C/cm²°C) |

| 0.2 | 1.80 | 2.57 |

| 0.4 | 1.70 | 2.43 |

| 0.6 | 1.55 | 2.21 |

| 0.8 | 1.40 | 2.00 |

Advanced Applications and Functional Investigations

Luminescent Materials and Phosphors

Cesium metavanadate (CsVO₃) has garnered significant attention as a promising multifunctional compound, primarily due to its unique luminescent properties. As a self-activated phosphor, it does not require doping with other elements, such as rare earths, to exhibit strong luminescence, making it a cost-effective and sustainable alternative in various optical applications.

Vanadate (B1173111) compounds that include the tetrahedral [VO₄]³⁻ group are well-recognized as self-activated luminescent materials. researchgate.net The luminescence in these materials, including this compound, originates from spin-forbidden triplet-singlet transitions. researchgate.net Specifically, the process involves excitation into high-energy states, followed by transitions from the ³T₂ and ³T₁ lower excited states to the ¹A₁ ground state. researchgate.net This self-activated, broad-band luminescence is a key characteristic that enables its application in converting various forms of radiation into visible light. researchgate.net

The photoluminescent properties of CsVO₃ are influenced by temperature. As the temperature decreases from 300 K down to 6.5 K, the emission band demonstrates a gradual redshift and narrowing, and a distinct vibronic structure appears. researchgate.net This behavior is attributed to the strong electron-phonon coupling of excited electronic states within the [VO₄]³⁻ center. researchgate.net Among alkali metal metavanadates (AVO₃, where A can be K, Rb, or Cs), CsVO₃ exhibits the highest quantum efficiency. petro-catalyst.com

The high quantum efficiency of CsVO₃ makes it an excellent candidate for rare earth-free phosphors used in white-light emitting diodes (WLEDs). petro-catalyst.com Researchers have developed synthesis methods, such as a water-assisted solid-state reaction, to produce high-quality polycrystalline CsVO₃ with large particle sizes and smooth crystal surfaces. rsc.org This advanced synthesis results in a material with an exceptionally high internal quantum efficiency (IQE), reaching a maximum of 95.8% under 345 nm excitation—the highest value reported for vanadate phosphors. rsc.org

The average IQE of CsVO₃ prepared via this method is significantly higher than that produced by conventional solid-state reactions. rsc.org Furthermore, the photoluminescence excitation band edge is red-shifted, which enhances the IQE in the near-ultraviolet range. rsc.org

WLEDs fabricated using a combination of CsVO₃ powder and a red phosphor for color tuning have demonstrated high performance. These rare earth-free WLEDs can produce white light with excellent color rendering properties, as detailed in the table below. rsc.org

| Property | Value |

| CIE Color Coordinates (x, y) | (0.330, 0.382) |

| Average Color Rendering Index (CRI) | 91.1 |

| Minimum CRI Value | >83 |

| Data based on a WLED fabricated from CsVO₃ and Mg₂TiO₄:Mn⁴⁺ red phosphor. rsc.org |

The inherent properties of this compound, particularly its strong and broad self-activated luminescence, make it highly suitable for the conversion of ultraviolet (UV) and other forms of ionizing radiation into visible light. researchgate.net This capability is critical for applications in radiation detection and imaging. When exposed to high-energy radiation, the material efficiently absorbs the energy and re-emits it as a broad band of visible light, which can then be detected by standard photodetectors. The efficiency of this conversion process, linked to its high quantum yield, positions CsVO₃ as a promising scintillator material. petro-catalyst.comrsc.org

Catalysis

While extensively studied for its luminescent properties, this compound also plays a crucial role in the field of industrial catalysis. It is utilized in the synthesis of advanced catalysts, particularly for high-temperature applications where stability and efficiency are paramount. chemimpex.com

A primary high-temperature application involving cesium and vanadium is in catalysts for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a critical step in the production of sulfuric acid. researchgate.netpetro-catalyst.comiaea.orgsipgil.comgsatto.comsinocata.comepa.govdsd-chemtech.comdengzhuochem.com This process, known as the contact process, operates at high temperatures, typically between 400°C and 630°C. dengzhuochem.com

Standard catalysts for this reaction are based on vanadium pentoxide (V₂O₅). The addition of cesium as a promoter significantly enhances the catalyst's performance. Cesium-promoted vanadium catalysts exhibit higher activity, especially at the lower end of the temperature range (e.g., below 420°C). researchgate.netdsd-chemtech.com This allows sulfuric acid plants to operate more efficiently, shorten start-up times, and significantly reduce SO₂ emissions. sinocata.comdsd-chemtech.com

| Catalyst Type | Key Advantages of Cesium Promotion |

| Cesium-Promoted Vanadium Catalyst | Lowers ignition temperature by 20-40°C compared to standard catalysts. sinocata.com |

| Operates effectively at temperatures as low as 385°C. dsd-chemtech.com | |

| Improves thermal stability and overall SO₂ conversion efficiency. iaea.org | |

| Reduces energy consumption and lowers harmful stack emissions. gsatto.comsinocata.com |

This compound serves as a key ingredient in the preparation of these advanced vanadium-based catalysts. chemimpex.com The final catalyst formulation typically consists of the active component, vanadium pentoxide, supported on a carrier like diatomaceous earth (silica), and integrated with promoters such as cesium and potassium salts. petro-catalyst.comgoogle.com

In these formulations, cesium is not just a simple additive. It interacts with the vanadium component to form highly active phases. For instance, characterization of these catalysts has shown the formation of V₂O₅-Cs₂S₂O₇ pyrosulfate crystalline phases, which are crucial for the redox reaction at low temperatures and increase the oxygen available for the reaction. iaea.org A patent for a low-temperature catalyst for sulfuric acid production discloses a specific formulation containing cesium hydroxide (B78521), vanadium pentoxide, and potassium hydroxide on a diatomite support. google.com The use of this compound in the synthesis process facilitates the creation of these highly effective and stable catalytic systems essential for industrial chemical production. chemimpex.com

Energy Storage Materials

The investigation of this compound in the context of solid-state electrolytes for next-generation batteries is an emerging area, with research primarily focusing on the fundamental electrical properties of cesium vanadate and related materials. Solid-state electrolytes are a critical component in the development of safer, more energy-dense batteries, such as all-solid-state lithium or sodium batteries, by replacing flammable liquid electrolytes. pastagroup.org Key requirements for a solid electrolyte include high ionic conductivity, negligible electronic conductivity, and a wide electrochemical stability window.

While materials with high ionic conductivity are sought for electrolytes, the mixed ionic-electronic nature of some vanadates could be a limiting factor for direct application as a primary solid electrolyte, where electronic conduction is undesirable. ias.ac.inresearchgate.net However, the unique electrical properties of cesium vanadate could make it a candidate for use as a component in composite electrolytes or as a coating material to improve interfacial stability between electrodes and electrolytes. Further research is needed to isolate and enhance the ionic conductivity component in cesium vanadate systems to fully assess their potential for use in next-generation solid-state batteries.

Vanadate-based compounds are extensively researched as promising cathode materials for a variety of rechargeable batteries, including lithium-ion, sodium-ion, zinc-ion, and other multivalent-ion systems. Their suitability stems from several advantageous properties inherent to the vanadium element. The primary advantage is the ability of vanadium to exist in multiple oxidation states (e.g., V³⁺, V⁴⁺, V⁵⁺), which facilitates reversible redox reactions essential for the insertion and extraction of charge-carrying ions during the battery's charge and discharge cycles.

The crystal structures of many vanadates are characterized by open frameworks, layered structures, or tunnels. These structural motifs provide pathways for the rapid diffusion of ions, which is crucial for achieving high rate capabilities and power densities. The flexible V-O polyhedral arrangements can accommodate the strain associated with ion intercalation and deintercalation, contributing to better structural stability and longer cycle life.

Furthermore, vanadates often exhibit high theoretical specific capacities due to the multielectron redox reactions. For instance, in aqueous zinc-ion batteries, vanadium-based cathodes are considered strong candidates because their layered structures can facilitate the reversible insertion of large Zn²⁺ ions. However, challenges remain, including lower electronic conductivity compared to other cathode materials and dissolution in certain aqueous electrolytes, which can lead to capacity fading. Research efforts are focused on strategies like nanostructuring, carbon coating, and creating composite materials to enhance electronic conductivity and improve structural integrity, thereby unlocking the full potential of vanadates as high-performance cathode materials.

Optoelectronic and Photovoltaic Applications

Cesium-doped vanadium oxide (VOₓ), which can be prepared from this compound precursors, has been successfully utilized as an effective hole extraction layer (HEL) in perovskite solar cells (PSCs). nih.govacs.orgresearchgate.netepa.govresearchgate.net The HEL plays a critical role in PSCs by selectively extracting holes from the perovskite absorber layer and transporting them to the anode while blocking electrons, thereby minimizing charge recombination and improving device efficiency.

Research has demonstrated that doping vanadium oxide with cesium significantly enhances its electrical conductivity compared to the pristine material. nih.govacs.org This improvement is crucial for reducing the series resistance (Rₛ) of the solar cell, which in turn leads to a higher fill factor (FF) and short-circuit current density (Jₛ꜀). nih.govacs.org Studies involving varying molar ratios of cesium to vanadium (Cs:V) found that an optimal doping concentration can lead to a power conversion efficiency (PCE) enhancement of over 30% compared to devices using undoped VOₓ. nih.govresearchgate.net For example, a device incorporating a VOₓ layer with a 0.3 molar ratio of cesium (VOₓ:0.3Cs) achieved a PCE of 14.48%, a significant increase from the 11.11% PCE of the device with a pristine VOₓ HEL. nih.gov

The improved performance is attributed not only to enhanced conductivity but also to more efficient charge extraction. Transient photocurrent (TPC) measurements have shown that PSCs with optimized cesium-doped VOₓ HELs exhibit a shorter charge-extraction lifetime, indicating reduced trap-assisted charge recombination and more effective hole collection at the interface. acs.org Furthermore, the cesium doping can influence the morphology of the VOₓ film, leading to increased surface roughness that may improve the interfacial contact and adhesion with the overlying perovskite layer. nih.gov

Table 1: Photovoltaic Performance of Perovskite Solar Cells with Cesium-Doped VOₓ Hole Extraction Layers Data sourced from studies on low-temperature, solution-processed VOₓ:yCs thin films where y represents the mole ratio of Cs to V. nih.govacs.org

| Hole Extraction Layer (HEL) | Vₒ꜀ (V) | Jₛ꜀ (mA cm⁻²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) | Series Resistance (Rₛ) (Ω cm²) |

| Pristine VOₓ | 0.94 | 17.58 | 67.31 | 11.11 | 5.07 |

| VOₓ:0.1Cs | 0.93 | 19.98 | 71.49 | 13.29 | 3.37 |

| VOₓ:0.3Cs | 0.92 | 20.67 | 76.46 | 14.48 | 3.25 |

| VOₓ:0.5Cs | 0.92 | 19.69 | 65.10 | 11.77 | 6.58 |

The potential application of this compound in light-emitting diodes (LEDs) is primarily linked to the intrinsic luminescent properties of the vanadate ([VO₄]³⁻) group. researchgate.net While direct reports on CsVO₃ in LEDs are limited, studies on related vanadate compounds provide a basis for its potential as a phosphor material. Phosphors are essential components in white LEDs, where they absorb blue or UV light from the primary LED chip and re-emit it at longer wavelengths (e.g., green, yellow, or red) to create white light.

Research on compounds like Cs₅V₃O₁₀ has revealed self-activated luminescence, characterized by a broad emission band peaking around 520 nm (in the green-yellow region of the spectrum) when excited by UV light. researchgate.net This emission originates from electronic transitions within the [VO₄]³⁻ tetrahedral units. researchgate.net The broadness of the emission is an attractive feature for general lighting applications as it can contribute to a higher color rendering index (CRI).

Furthermore, the luminescence of vanadate hosts can be tuned by doping them with rare-earth ions. inoe.ronih.gov For example, Eu³⁺-doped vanadate phosphors are known to be efficient red emitters, which are crucial for creating warm-white LEDs. inoe.ro Cerium-doped yttrium vanadate has also been explored as a novel phosphor for LED lamps. nih.gov This suggests that a cesium vanadate host matrix could potentially be doped with various activators to produce light across the visible spectrum. The chemical stability and long-wavelength excitation capabilities of vanadate-based materials further enhance their suitability for phosphor applications. researchgate.net Therefore, based on the luminescent properties of the vanadate group and the possibility of doping, this compound represents a candidate material for the development of new phosphors for solid-state lighting.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CsVO₃ |

| Vanadium Pentoxide | V₂O₅ |

| Cesium Vanadate | Cs₅V₃O₁₀ |

| Yttrium Vanadate | YVO₄ |

| Lithium | Li |

| Sodium | Na |

| Zinc | Zn |

| Carbon | C |

| Europium | Eu |

| Cerium | Ce |

| Oxygen | O₂ |

| Water | H₂O |

| Hydroxyl Radical | HO• |

Environmental Remediation and Sorption Properties

The unique structures of vanadium oxides, particularly in their layered forms, have garnered significant attention for their potential use in environmental remediation, specifically for the removal of hazardous ions from aqueous solutions. The ability of these materials to intercalate cations makes them promising candidates for the sorption of radioactive cesium.

Layered vanadium oxides have demonstrated a notable capacity for the sorption of cesium ions from contaminated water sources. The mechanism of sorption is primarily based on the exchange of intercalated species within the layers of the vanadium oxide structure with cesium ions present in the solution. The efficiency of this process is influenced by several factors, including the morphology of the vanadium oxide and the nature of the pre-intercalated species.

For instance, hybrid layered vanadium oxides synthesized with a structure-directing agent like hexadecylamine (B48584) have been investigated for cesium removal. These materials can exhibit a high sorption capacity. The exchange of the organic structure-directing agent with other cations, such as ammonium (B1175870) ions (NH₄⁺), has been shown to enhance the dispersibility of the material in water and improve its cesium sorption performance. In one study, a sample that underwent a 70% exchange with NH₄⁺ demonstrated a maximum sorption capacity of 1.4 mmol g⁻¹ from aqueous cesium nitrate (B79036) solutions. This material also maintained significant retention efficiency even from low-concentration cesium solutions in river or sea water.

The sorption process is also dependent on the solvent system. For example, the sorption capacity of a hybrid hexadecylamine-vanadium oxide for cesium was found to be significantly higher in an ethanol-water mixture (approximately 2.9 mmol g⁻¹) compared to ultrapure water (0.50 ± 0.05 mmol g⁻¹). This difference is attributed to the solubility of the intercalated hexadecylamine, which limits its displacement by cesium ions in a purely aqueous environment.

| Vanadium Oxide Material | Solvent System | Maximum Cesium Sorption Capacity (mmol g⁻¹) |

|---|---|---|

| Hybrid hexadecylamine-vanadium oxide | 4:1 Ethanol-Water Mixture | 2.9 |

| Hybrid hexadecylamine-vanadium oxide | Ultrapure Water | 0.50 ± 0.05 |

| Hybrid hexadecylamine-vanadium oxide (70% NH₄⁺ exchanged) | Aqueous CsNO₃ | 1.4 |

The effectiveness of vanadate-based materials as ion exchangers for cesium is fundamentally governed by the diffusion mechanism of cesium ions within the material's structure. Studies on tin-vanadate as a cation exchanger have provided insights into this process. The exchange rate of cesium ions has been found to be controlled by a particle diffusion mechanism.

This mechanism implies that the rate-limiting step of the ion exchange process is the diffusion of the ions within the solid particles of the ion exchanger. This has been confirmed by the linear relationship observed in plots of B versus 1/r², where B is a time-dependent variable and r is the particle radius.

Several factors influence the diffusion of cesium ions, including:

Particle Size: Smaller particle sizes generally lead to faster exchange rates due to a shorter diffusion path.

Concentration of Exchanging Ions: Higher concentrations of cesium ions in the solution can increase the driving force for diffusion.

Reaction Temperature: Increased temperature typically enhances the diffusion coefficient, leading to a faster exchange process.

Drying Temperature of the Ion Exchanger: The temperature at which the ion exchanger is dried can affect its structure and, consequently, the diffusion of ions.

By analyzing the diffusion data at different temperatures, it is possible to calculate key thermodynamic parameters such as the diffusion coefficients, activation energy, and entropy of activation. These parameters are crucial for understanding the energy barriers and the degree of disorder associated with the diffusion process, and for optimizing the design of vanadate-based ion exchangers for efficient cesium removal.

Electrochromic Materials

Electrochromic materials are substances that can change their optical properties, such as color or transparency, in response to an applied electrical voltage. While the electrochromic properties of this compound have not been specifically detailed in research, the broader family of vanadium oxides and other alkali metal vanadates are well-known for their electrochromic behavior. This suggests that this compound could potentially exhibit similar properties.

The electrochromism in vanadium oxides is based on the reversible intercalation and de-intercalation of ions (such as Li⁺, Na⁺, K⁺, or H⁺) into the material's crystal lattice. This process is accompanied by a change in the oxidation state of the vanadium ions (typically between V⁵⁺, V⁴⁺, and V³⁺), which alters the material's light absorption characteristics.

For example, potassium vanadate (KVO) nanorods have been investigated as an electrode material for electrochromic devices. These materials exhibit promising electrochromic performance, which is attributed to their wide interlayer spacing that facilitates ion transport. The stability of such materials in electrolytes is a critical factor for practical applications, and research has shown that using hybrid electrolytes can inhibit the dissolution of vanadate species, thereby improving the long-term stability of the electrochromic device.

Given that cesium is a larger alkali metal, the intercalation of cesium ions into a vanadate lattice would likely have a significant impact on the material's structure and electronic properties. The larger ionic radius of cesium could potentially lead to different electrochromic effects compared to smaller alkali ions. However, without specific experimental studies on this compound, its potential as an electrochromic material remains a subject for future investigation. The principles governing electrochromism in other vanadates provide a strong theoretical basis for exploring such applications for this compound.

Interactions with Other Chemical Systems and Species

Reactions with Halide-Containing Mineralizers in Synthesis

The synthesis of novel cesium vanadate (B1173111) structures often employs hydrothermal methods utilizing halide-containing mineralizers. These mineralizers, typically aqueous solutions of cesium halides such as cesium chloride (CsCl) or cesium fluoride (B91410) (CsF), play a dual role: they act as solvents to dissolve the inorganic precursors and as sources of cesium and halide ions, influencing the final crystalline product. High-temperature hydrothermal reactions, often conducted around 580°C under pressure, have led to the discovery of complex cesium manganese vanadates where halides are incorporated into the crystal lattice.

For instance, Cs₃Mn(VO₃)₄Cl was synthesized using a mixed cesium hydroxide (B78521)/cesium chloride mineralizer. This compound crystallizes in the polar, noncentrosymmetric space group Cmm2, with unit cell dimensions a = 16.7820(8) Å, b = 8.4765(4) Å, and c = 5.7867(3) Å osti.govrsc.orgresearchgate.net. Its structure features sinusoidal zig-zag (VO₃)n chains coordinated to Mn²⁺-containing units, forming layers. The cesium cations are integrated between these layers and coordinate with chloride ions, forming cesium chloride chains that propagate along the b-axis osti.govrsc.orgresearchgate.net.

Another example is Cs₂Mn(VO₃)₃F , prepared using a 2 M CsF mineralizer. This compound crystallizes in the space group Pbca with unit cell parameters a = 7.4286(2) Å, b = 15.0175(5) Å, and c = 19.6957(7) Å osti.govrsc.org. Its structure consists of corner-sharing octahedral Mn²⁺ chains, bridged by fluoride ligands, which are capped by (VO₃)n vanadate chains to form slabs. Cesium atoms are situated between these slabs and contribute to the formation of cesium fluoride chains along the b-axis osti.govrsc.org. In these syntheses, manganese precursors are often reduced to the divalent state (Mn²⁺) under the hydrothermal conditions osti.gov.

These halide mineralizers can significantly direct the synthetic and structural chemistry, even when the halide ions are not directly incorporated into the final crystal structure osti.gov.

Table 1: Crystallographic Data for Cesium Manganese Vanadates

| Compound | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| Cs₃Mn(VO₃)₄Cl | Cmm2 | 16.7820(8) | 8.4765(4) | 5.7867(3) |

Carbon Dioxide Capture Mechanisms (e.g., via Cesium Tetraperoxovanadate Conversion to Metavanadate)

Vanadium peroxide complexes, specifically alkali tetraperoxovanadates such as cesium tetraperoxovanadate (Cs₃V(O₂)₄), have emerged as promising materials for direct air capture (DAC) of carbon dioxide (CO₂). The mechanism involves the reaction of the peroxide ligands with atmospheric CO₂. This process leads to the formation of intermediate species, such as a monocarbonate complex [VO(O₂)₂(CO₃)³⁻], which eventually decomposes to form bicarbonate salts and metavanadate species under prolonged study periods osti.govrsc.orgcarbondioxide-removal.eunih.govrsc.orgrsc.org.

Table 2: CO₂ Capture Stoichiometry of Alkali Tetraperoxovanadates

| Compound | CO₂ Equivalents per Vanadium | Relative Stability (K > Rb > Cs) |

|---|---|---|

| K₃V(O₂)₄ | ~2 | High |

| Rb₃V(O₂)₄ | ~2 | Medium |

Substitution and Doping Effects in Cesium Vanadate Structures

Substitution and doping can significantly alter the structural, electronic, and chemical properties of cesium vanadate compounds.

Manganese: Manganese is frequently incorporated into cesium vanadate frameworks, often in its divalent state (Mn²⁺), leading to the formation of cesium manganese vanadates. These materials typically feature (VO₃)n chains and MnOₓ coordination polyhedra, as exemplified by Cs₃Mn(VO₃)₄Cl and Cs₂Mn(VO₃)₃F osti.govrsc.orgresearchgate.netnsf.govresearchgate.netacs.org.

Potassium: Potassium can substitute for cesium or coexist within cesium vanadate structures. For instance, in Cs₅KMn(H₂O)₂(VO₃)₈ , potassium atoms occupy specific sites within the structure, demonstrating preferential site occupancy nsf.gov. In broader vanadate chemistry, potassium doping in V/Ti oxide catalysts has been shown to influence the formation of surface vanadia species, promoting monomeric species and lengthening V-O bonds acs.org. Potassium vanadates, such as KV₃O₈, are also synthesized, where potassium plays a structural role nih.gov.

Fluorine: Fluorine incorporation is observed in compounds like Cs₂Mn(VO₃)₃F , where it acts as a bridging ligand within the Mn-O framework osti.govrsc.org.

Aluminum Oxide: Direct evidence of aluminum oxide (Al₂O₃) doping specifically into cesium metavanadate is limited in the surveyed literature. However, vanadium-doped aluminum oxide (e.g., AlV₂O₇ nanoparticles) has been synthesized and investigated for its adsorption properties orientjchem.org. Additionally, aluminum oxide crystals doped with both chromium and vanadium (Al₂O₃:CrV) are known for their unique optical characteristics samaterials.com.

Formation of Mixed Cesium Vanadate-Arsenate Compounds

The synthesis of mixed anion compounds, such as cesium vanadate-arsenates, allows for the creation of materials with combined properties. For example, Cs₃(AsO₃)(VO₃)₂ has been prepared by sintering stoichiometric amounts of cesium metaarsenate (Cs₃AsO₄) and vanadium pentoxide (V₂O₅) osti.gov. This mixed compound exhibits notable luminescence properties. Upon photoexcitation, it displays strong greenish-yellow luminescence, with an intensity reported to be 66% of that observed for CsVO₃ osti.gov.

Table 3: Luminescence of Cesium Vanadate-Arsenate Compound

| Compound | Luminescence Intensity (relative to CsVO₃) |

|---|

List of Compounds Mentioned:

this compound (CsVO₃)

Cesium tetraperoxovanadate (Cs₃V(O₂)₄)

Cesium manganese vanadates

Cs₃Mn(VO₃)₄Cl

Cs₂Mn(VO₃)₃F

Cs₆Mn(H₂O)₂(VO₃)₈

Cs₅KMn(H₂O)₂(VO₃)₈

Potassium tetraperoxovanadate (K₃V(O₂)₄)

Rubidium tetraperoxovanadate (Rb₃V(O₂)₄)

Potassium vanadate (KV₃O₈)

Aluminum oxide (Al₂O₃)

Vanadium-doped aluminum oxide (e.g., AlV₂O₇)

Aluminum oxide doped with chromium and vanadium (Al₂O₃:CrV)

Cesium vanadate-arsenate compounds

Cs₃(AsO₃)(VO₃)₂

Cesium metaarsenate (Cs₃AsO₄)

Vanadium pentoxide (V₂O₅)

Ammonium (B1175870) metavanadate (NH₄VO₃)

Potassium metavanadate (KVO₃)

Cesium chloride (CsCl)

Cesium fluoride (CsF)

Cesium hydroxide (CsOH)

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthesis Pathways for Tailored Morphologies and Nanostructures

The synthesis of cesium metavanadate and related vanadate (B1173111) compounds has traditionally relied on methods like hydrothermal routes. researchgate.netacs.org However, the future of cesium vanadate research lies in the development of novel synthesis pathways that offer precise control over the material's morphology and nanostructure. The ability to create tailored structures, such as nanotubes, nanowires, and hierarchical assemblies, is crucial as the material's properties are often size- and shape-dependent.

Recent advancements in the synthesis of other vanadate compounds offer a roadmap for future work on this compound. For instance, a new, simple, and efficient one-step synthesis for ammonium (B1175870) metavanadate has been proposed that allows for the tailoring of crystal morphology and size by adjusting the reagents. mdpi.com This method eliminates the need for pH control and oxidizing agents, offering a more streamlined approach. mdpi.com The proposed mechanism involves the intercalation of solvent molecules into the vanadium oxide layers, followed by the introduction of ammonium cations, resulting in the formation of nanostructures like nanoflowers. mdpi.com Similar innovative strategies could be adapted for this compound to produce nano- and microcrystals with specific physical and chemical properties.

Furthermore, the use of structure-directing agents, such as hexadecylamine (B48584) in microwave-assisted synthesis, has been shown to produce scroll-like nanotube morphologies in layered vanadium oxides. nih.gov These nanostructured materials have demonstrated high efficiency in applications like the removal of cesium from aqueous solutions, highlighting the importance of morphology in determining functional properties. nih.gov Future research should focus on adapting these and other template-assisted or self-assembly methods to this compound to create a new generation of high-performance materials.

Advanced Characterization Techniques for Deeper Structure-Property Relationship Elucidation

A thorough understanding of the relationship between the structure and properties of this compound is essential for its application in advanced technologies. While standard characterization techniques have provided valuable insights, the use of more advanced and combined methodologies is necessary to probe the material at a deeper level.

Currently, techniques such as single-crystal and powder X-ray diffraction are used to determine the crystal structure. For example, Cs2V3O8 has been characterized as crystallizing in a noncentrosymmetric polar space group (P4bm) with a two-dimensional layered structure. researchgate.netacs.org Spectroscopic methods, including Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of the vanadate units within the crystal lattice. researchgate.netnih.gov Magnetic susceptibility measurements have been employed to understand the magnetic properties, revealing short-range antiferromagnetic ordering in Cs2V3O8 at low temperatures. researchgate.netacs.org

Future investigations should employ a suite of advanced characterization techniques to gain a more comprehensive picture. High-resolution transmission electron microscopy (HR-TEM) can provide direct visualization of the crystal lattice and any nanoscale structural features. acs.org In-situ characterization techniques, which allow for the study of the material under changing conditions (e.g., temperature, pressure, or applied fields), will be crucial for understanding dynamic processes and phase transitions. Combining experimental data with theoretical calculations will be key to elucidating the complex interplay between the atomic arrangement, electronic structure, and the resulting macroscopic properties.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | researchgate.netacs.org |

| Space Group | P4bm (noncentrosymmetric, polar) | researchgate.netacs.org |

| Lattice Parameters | a = 8.9448(4) Å, c = 6.0032(3) Å | researchgate.netacs.org |

| Magnetic Ordering | Short-range antiferromagnetic ordering around 7 K | researchgate.netacs.org |

| Effective Magnetic Moment (V4+) | 1.78 μB | researchgate.netacs.org |

| Pyroelectric Coefficient | -2.0 μC m⁻² K⁻¹ | researchgate.netacs.org |

Further Development of Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science for predicting material properties and guiding the design of new materials with desired functionalities. For this compound, the application of advanced computational techniques can accelerate the discovery of new compositions and structures with enhanced performance.

Techniques like Density Functional Theory (DFT) and ab initio molecular dynamics simulations can be used to investigate the structural evolution, thermodynamic stability, and bonding mechanisms of cesium-containing materials. rsc.org For example, such models have been successfully applied to study the immobilization of cesium in sodalite frameworks for nuclear waste management, revealing how cesium concentration and distribution affect lattice strain and stability. rsc.org Similar computational studies on this compound could provide atomic-scale insights into its properties and guide the synthesis of more durable and efficient materials.

Furthermore, machine learning (ML) algorithms are emerging as a powerful data-driven approach to predict material properties. nih.gov ML models have been developed to predict the sorption distribution coefficients of cesium on granite, demonstrating strong performance and providing insights into the factors influencing sorption behavior. nih.gov Developing similar predictive models for this compound could significantly reduce the time and cost associated with experimental screening of different compositions and synthesis conditions for specific applications. These models could predict properties such as catalytic activity, ionic conductivity, or thermal stability based on compositional and structural inputs.

Design and Synthesis of Multifunctional Cesium Vanadate-Based Materials

The inherent properties of cesium vanadates, such as the pyroelectric and magnetic characteristics of Cs2V3O8, make them promising candidates for the development of multifunctional materials. researchgate.net Future research should focus on the rational design and synthesis of new cesium vanadate-based materials where multiple functionalities are combined into a single compound or composite.

One approach is to create composite materials that integrate cesium vanadate with other functional components. For example, multifunctional nanostructured materials combining magnetite and Prussian blue on a silicate (B1173343) support have been developed for the efficient and magnetically separable removal of cesium ions. rsc.org A similar strategy could be employed by incorporating magnetic nanoparticles into a this compound matrix to create a magnetically recoverable catalyst or sorbent.

Another avenue is the synthesis of novel, single-phase cesium vanadate compounds that exhibit multiple interesting properties. The vast chemical space of vanadates allows for the incorporation of various other elements, which can tune the electronic and magnetic properties. researchgate.net For instance, the synthesis of halide-containing cesium manganese vanadates has produced new compounds with unique crystal structures and low-dimensional magnetic behavior. nih.gov By exploring different elemental substitutions and synthetic conditions, it may be possible to design new cesium vanadate materials with coupled magnetic, electrical, and optical properties, leading to applications in areas such as spintronics and sensor technology.

Investigation of Quantum Phenomena and Nanoscale Effects in this compound

The realm of quantum mechanics offers exciting and largely unexplored possibilities for cesium-based materials. Recent breakthroughs in ultracold chemistry have demonstrated "quantum superchemistry," where cesium atoms cooled to near absolute zero can be coaxed into the same quantum state and react collectively and much faster than in normal conditions to form molecules. livescience.comlivescience.com This opens up the possibility of controlling chemical reactions at the most fundamental level.

Investigating whether similar quantum phenomena can be induced or observed in solid-state this compound, particularly in its nanostructured forms, is a compelling future research direction. At the nanoscale, quantum confinement effects can lead to novel electronic and optical properties that are not present in the bulk material. The unique layered structure of some cesium vanadates could provide a platform for studying two-dimensional quantum phenomena. researchgate.net

Furthermore, individual cesium atoms have been successfully used as highly sensitive quantum probes to measure the temperature and magnetic fields of their environment. innovationnewsnetwork.com This suggests that this compound nanoparticles could potentially be developed into novel quantum sensors. Research in this area would involve synthesizing high-purity, well-defined nanocrystals and employing advanced spectroscopic and magnetic resonance techniques to probe their quantum states. Exploring the interface between the quantum behavior of cesium and the rich chemistry of vanadates could lead to revolutionary technologies. researchgate.net

Extended Studies on Thermal Stability and Controlled Decomposition Products for Specific Applications

A comprehensive understanding of the thermal behavior of this compound is critical for its practical application, especially in high-temperature environments such as catalysis or nuclear waste immobilization. While the thermal properties of some vanadates and cesium-containing compounds have been studied, detailed investigations into this compound are still needed.